The compound 3-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a heterocyclic organic compound that belongs to the class of triazoloazepines. Its molecular formula is , with a molecular weight of approximately 276.29 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including analgesic and anxiolytic properties.
This compound can be classified as a nitro-substituted pyrazole derivative and a member of the triazoloazepine family. Heterocyclic compounds like this one are significant in pharmaceutical development because they often exhibit diverse biological activities. The compound's structural complexity arises from the integration of a pyrazole moiety with a triazoloazepine framework, which enhances its potential interactions with biological targets.
The synthesis of 3-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine typically involves multi-step synthetic routes. One common method includes starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, which undergoes several transformations including condensation reactions with various aldehydes and subsequent cyclization steps to form the final product. The reaction conditions may vary depending on the specific reagents used but often involve heating under reflux or microwave irradiation to enhance yields .
The compound's reactivity can be explored through various chemical reactions typical of heterocyclic compounds. Notably:
These reactions can be optimized through careful selection of solvents and reaction conditions to maximize yield and selectivity .
The mechanism of action for 3-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is not fully elucidated but is believed to involve modulation of neurotransmitter systems. For instance:
Further studies are required to clarify these interactions and establish a comprehensive pharmacological profile .
Some key physical and chemical properties include:
Property | Value |
---|---|
Molecular Formula | C12H16N6O2 |
Molecular Weight | 276.29 g/mol |
CAS Number | 1245772-21-7 |
Purity | Typically ≥95% |
Solubility | Soluble in DMSO |
These properties are essential for understanding the compound's behavior in various environments and its suitability for different applications .
The compound has several promising applications in scientific research:
These applications highlight the versatility of 3-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine as a valuable compound in both medicinal chemistry and agricultural sciences .
Hybrid heterocyclic compounds represent a frontier in rational drug design, combining pharmacophores with complementary bioactivities. The compound 3-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine (C₁₂H₁₆N₆O₂; MW 276.30 g/mol) exemplifies this strategy by integrating triazolo-azepine and nitro-pyrazole motifs [1]. This molecular architecture merges the conformational flexibility of azepane with the electron-deficient properties of nitro-heteroaromatics, creating a versatile scaffold for targeted bioactivity.
The 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine core is a bicyclic system featuring a seven-membered azepane ring fused to a five-membered triazole. Azepanes (saturated seven-membered nitrogen heterocycles) are among the top 100 most frequently used ring systems in small-molecule drugs due to their balanced physicochemical properties and bioactivity profiles [2]. The azepane ring adopts a pseudo-chair conformation, enabling optimal spatial positioning for target engagement. Its saturated nature enhances metabolic stability compared to smaller heterocycles, while the embedded tertiary nitrogen (N⁹ in azepane numbering) serves as a hydrogen bond acceptor or cation-binding site [2] [9].
The triazole component ([1,2,4]triazolo[4,3-a]azepine) contributes π-deficient character and hydrogen-bonding capabilities. Triazole rings exhibit strong dipole moments (∼5 Debye), facilitating dipole-dipole interactions with biological targets. They also resist metabolic degradation, improving pharmacokinetic profiles [5] [8]. This fusion creates a bridged bicyclic system with three distinct pharmacophoric elements:
Table 1: Structural Features of the Triazolo-Azepine Core
Structural Component | Role in Bioactivity | Example Drug Analogs |
---|---|---|
Azepane ring (7-membered) | Conformational flexibility; Enhanced membrane permeability | Doxepin (tricyclic antidepressant) |
Triazole ring (fused 5-membered) | Dipole-mediated target binding; Metabolic resistance | Alfuzosin (α₁-adrenergic antagonist) |
Ethyl linker | Spatial separation of pharmacophores; Modulation of logP | Hybrid CNS agents (e.g., H₃ antagonists) |
This scaffold has been exploited in cannabinoid (CB₂) receptor modulators, serotonin (5-HT₂c) agonists, and H₁-antihistamines, demonstrating its versatility in CNS and inflammatory target engagement [2].
The 4-nitro-1H-pyrazole moiety attached via the ethyl linker is a critical electronic modulator. The nitro group (-NO₂) at pyrazole-C⁴ is a strong electron-withdrawing group (Hammett constant σₘ = 0.71), polarizing the heterocycle and creating an electron-deficient center. This enhances:
Positional isomerism profoundly impacts bioactivity. In the compound 3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine (CID 25248791), the nitro group at pyrazole-C⁴ (vs. C³ or C⁵) maximizes dipole alignment for target binding [4]. The ethyl linkage between pyrazole-N¹ and the triazolo-azepine optimizes rotational freedom (∼3 kcal/mol barrier), allowing bioactive conformations without excessive desolvation penalty.
Table 2: Impact of Pyrazole Substituents on Bioactivity
Substituent Position | Electronic Effect | Target Affinity Implications |
---|---|---|
C⁴-NO₂ (as in subject compound) | Strong electron withdrawal (σₘ=0.71) | Enhanced binding to oxidoreductases; Anticancer activity |
C³-NO₂ | Moderate electron withdrawal | Reduced dipole moment; Lower kinase inhibition |
C⁵-NO₂ | Steric hindrance near N¹ | Disrupted binding to ATP pockets |
Unsubstituted | Neutral heterocycle | Minimal polarization; Weak target engagement |
Nitro-pyrazoles exhibit diverse pharmacological profiles, including anticancer, antiviral, and antimicrobial activities, attributed to their ability to mimic nucleotide motifs (e.g., purine analogs) [6].
Hybrid heterocycle design emerged from the "privileged scaffold" paradigm in the 1990s, gaining prominence through strategic fusion of bioactive cores. Azepane-containing natural products (e.g., balanol from Verticillium balanoides) demonstrated kinase inhibition in 1993, spurring synthetic interest [2]. The 2000s saw targeted integration with azoles:
Triazoloquinazolines exemplify this evolution, showing potent anti-inflammatory activities via adenosine receptor antagonism and phosphodiesterase inhibition. For instance, triazolo[4,3-c]quinazolines inhibit TNF-α and IL-6 release by blocking adenosine A₂A receptors (IC₅₀ = 40–90 nM) [5] [8]. The subject compound extends this approach by replacing quinazoline with azepane, enhancing conformational flexibility for allosteric target engagement.
Table 3: Key Milestones in Hybrid Heterocycle Development
Time Period | Development | Therapeutic Advance |
---|---|---|
Pre-2000 | Isolation of azepane alkaloids (e.g., imipramine) | Established azepanes as CNS-active scaffolds |
2000–2010 | Triazole-azepine hybrids as H₁ antagonists | Improved selectivity over sedative benzodiazepines |
2010–2020 | Nitro-pyrazole hybrids for kinase inhibition | Enhanced anticancer efficacy (e.g., Aurora B inhibition) |
2020–Present | Fused triazolo-azepines with nitro-pyrazoles | Multi-target anti-inflammatory agents (e.g., JAK/COX) |
Current designs prioritize multi-target engagement, leveraging the triazolo-azepine’s affinity for GPCRs and the nitro-pyrazole’s redox modulation to address complex inflammatory cascades [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9